3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a unique combination of structural motifs, including a dihydrobenzo[b][1,4]dioxine ring, a piperidine ring, and a thiazolidine-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. . The final step involves the formation of the thiazolidine-2,4-dione moiety through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing the number of steps and the use of hazardous reagents. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazolidine-2,4-dione moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine-2,4-dione moiety can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of enzyme inhibition and receptor binding due to its unique structural features.
Medicine: The compound has potential as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b][1,4]dioxine derivatives: These compounds share the dihydrobenzo[b][1,4]dioxine ring but differ in other structural features.
Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine-2,4-dione moiety but differ in other parts of the molecule.
Properties
IUPAC Name |
3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-15-10-25-17(22)19(15)11-5-7-18(8-6-11)16(21)14-9-23-12-3-1-2-4-13(12)24-14/h1-4,11,14H,5-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXGWUZENWXLLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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